2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes dichlorophenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dichloroaniline with 4-methylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as cyanuric chloride, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening and automated synthesis platforms can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: Known for its antimicrobial properties.
6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine: Exhibits similar structural features and biological activities.
Uniqueness
What sets 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its unique combination of dichlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C20H17Cl2N5O |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-(2,3-dichloroanilino)-8-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H17Cl2N5O/c1-11-6-8-13(9-7-11)18-25-19(24-15-5-3-4-14(21)17(15)22)26-20-23-12(2)10-16(28)27(18)20/h3-10,18H,1-2H3,(H2,23,24,25,26) |
InChI Key |
UYEHVAZRNYAFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(NC3=NC(=CC(=O)N23)C)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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